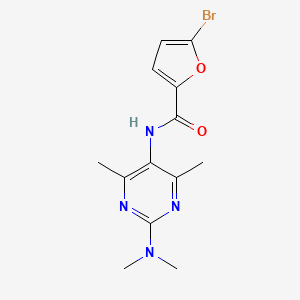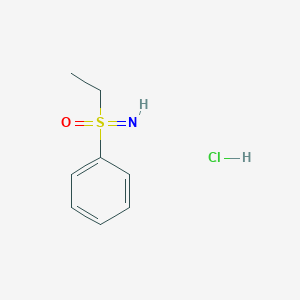![molecular formula C15H17ClFNO B2880560 N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide CAS No. 2361844-83-7](/img/structure/B2880560.png)
N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide, also known as CP-544326, is a synthetic compound that has been developed for its potential use in the treatment of various diseases. This compound belongs to the class of drugs known as CB1 receptor antagonists, which are used to block the effects of cannabinoids in the body.
Mecanismo De Acción
N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide acts as a CB1 receptor antagonist, which means that it blocks the effects of cannabinoids in the body. CB1 receptors are found in the brain and are involved in the regulation of appetite, metabolism, and energy balance. By blocking these receptors, N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide can help to reduce appetite, increase metabolism, and promote weight loss.
Biochemical and Physiological Effects:
N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce food intake and body weight in animal studies. It has also been shown to improve glucose tolerance and insulin sensitivity in obese mice. In addition, N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide has been found to reduce drug-seeking behavior in rats, suggesting that it may have potential in the treatment of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide is that it has been extensively studied in animal models, which has helped to establish its potential therapeutic uses. However, one of the limitations of N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide is that its effects in humans are not yet fully understood. Further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide. One area of research is the development of more potent and selective CB1 receptor antagonists. Another area of research is the investigation of the long-term effects of N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide on metabolism and weight loss. Finally, further research is needed to determine the safety and efficacy of N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide in humans, which will be necessary for its potential use as a therapeutic agent.
Métodos De Síntesis
N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide is synthesized through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3-chloro-2-fluorobenzaldehyde with cyclopentylmagnesium bromide to form the intermediate, 1-(3-chloro-2-fluorophenyl)cyclopentanol. This intermediate is then reacted with propargyl bromide to form the final product, N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to have therapeutic potential in the treatment of obesity, diabetes, and metabolic disorders. N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
N-[[1-(3-chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO/c1-2-13(19)18-10-15(8-3-4-9-15)11-6-5-7-12(16)14(11)17/h2,5-7H,1,3-4,8-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPGOMMMVWSCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1(CCCC1)C2=C(C(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-2-{[(2E)-2-(nitromethylidene)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2880477.png)
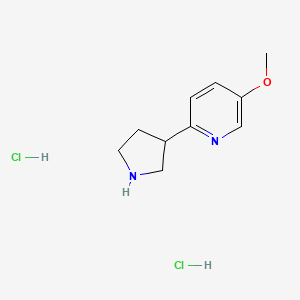
![2-(1-oxo-1-thiomorpholinopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2880479.png)
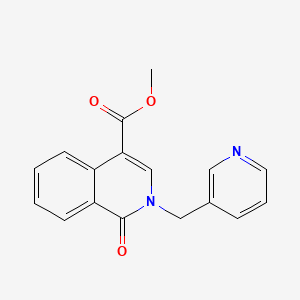
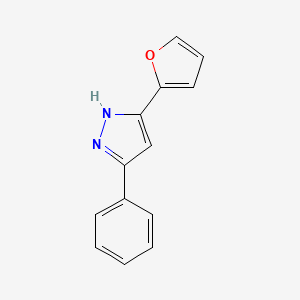
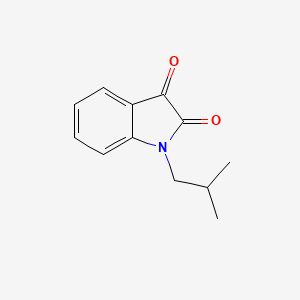
![3-(2-chlorobenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2880486.png)
![1-[2-(1-Benzothiophen-4-yl)-1-benzothiophen-4-yl]piperazine;dihydrochloride](/img/structure/B2880487.png)
![1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2880488.png)
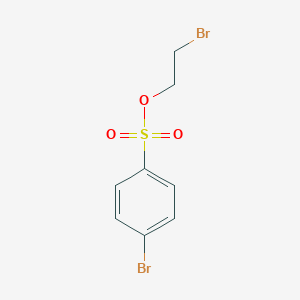
![N-(benzo[b]thiophen-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2880493.png)

